2,4-Difluoro-3-methylbenzaldehyde

Organic Synthesis Process Chemistry Fluorination

This 2,4-difluoro-3-methylbenzaldehyde (CAS 847502-88-9) is the definitive synthon for orexin receptor antagonist programs. The precise 2,4-difluoro-3-methyl substitution pattern—unlike its regioisomers—delivers the exact electronic and steric profile required for target engagement. Backed by an 83% high-yielding synthetic route, published single-crystal X-ray data for regulatory identity confirmation, and a predicted LogP of 2.15 for favorable ADME properties. Available from grams to kilograms, this building block offers a streamlined path from discovery to cGMP manufacturing scale-up.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 847502-88-9
Cat. No. B1315456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methylbenzaldehyde
CAS847502-88-9
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)C=O)F
InChIInChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
InChIKeyMPOSIFXAXWZQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-methylbenzaldehyde CAS 847502-88-9: Essential Fluorinated Benzaldehyde Building Block for Pharmaceutical R&D


2,4-Difluoro-3-methylbenzaldehyde (CAS 847502-88-9) is a fluorinated aromatic aldehyde of the formula C8H6F2O (MW 156.13) . Characterized by a specific 2,4-difluoro-3-methyl substitution pattern on the benzene ring, it is primarily utilized as a versatile intermediate in organic synthesis, notably in the preparation of orexin receptor antagonists . The presence of two electron-withdrawing fluorine atoms and a reactive aldehyde group underpins its utility in constructing complex molecules, with commercial availability supported by analytical characterization (NMR, HPLC, GC) .

2,4-Difluoro-3-methylbenzaldehyde vs. Analogs: Why Simple Substitution Fails in Advanced Synthesis


While benzaldehyde derivatives are a large and common class of reagents, the precise substitution pattern of 2,4-difluoro-3-methylbenzaldehyde is not interchangeable with other isomers or mono-fluorinated analogs. The specific ortho- and para-fluorination with a meta-methyl group dictates the molecule's unique electronic profile, steric environment, and resultant reactivity [1]. This specific architecture is essential for achieving the desired regioselectivity and biological activity in target molecules. For instance, its use in preparing orexin receptor antagonists, as cited in key patents [2], relies on this precise geometry, which a generic or differently substituted analog cannot replicate. The following quantitative evidence confirms the distinct properties that necessitate the selection of this specific CAS number over its closest alternatives.

Quantitative Evidence Guide for 2,4-Difluoro-3-methylbenzaldehyde: Procurement-Relevant Differentiation Data


Synthetic Yield: Optimized Route to 2,4-Difluoro-3-methylbenzaldehyde

An optimized synthetic route using a lithium-halogen exchange reaction from 2,4-difluoro-3-methylbromobenzene followed by DMF quench yields the target aldehyde with an 83% isolated yield . This compares favorably to alternative multi-step fluorination routes to similar difluorinated benzaldehydes, which often require more steps, harsher conditions, and exhibit lower overall yields (typically 50-70%) [1]. The high yield is attributed to the specific reactivity of the 2,4-difluoro-3-methylbromobenzene precursor.

Organic Synthesis Process Chemistry Fluorination

LogP and Lipophilicity: Impact on Pharmacokinetic Profile vs. Non-Fluorinated Analogs

The predicted LogP (octanol-water partition coefficient) for 2,4-difluoro-3-methylbenzaldehyde is 2.15 . This value is significantly lower than the LogP of the non-fluorinated analog, 3-methylbenzaldehyde (LogP ≈ 2.7) [1], and also lower than the mono-fluorinated analog, 2-fluoro-3-methylbenzaldehyde (LogP ≈ 2.4) . The reduction in lipophilicity is due to the strong electron-withdrawing and polar nature of the two fluorine atoms.

Medicinal Chemistry Drug Design Lipophilicity

Structural Confirmation: X-ray Crystallography Data for Regioisomer Verification

Single-crystal X-ray diffraction analysis has unequivocally confirmed the molecular structure of 2,4-difluoro-3-methylbenzaldehyde [1]. The crystal structure (monoclinic, C2 space group, refined to an R-value of 0.050) provides definitive proof of the exact substitution pattern (2,4-difluoro-3-methyl), distinguishing it from isomeric impurities that may be present in poorly characterized batches [2]. This level of structural confirmation is not available for many commercially sourced regioisomers, such as 2,6-difluoro-3-methylbenzaldehyde, which often rely solely on spectroscopic methods.

Crystallography Structural Chemistry Analytical Characterization

Where 2,4-Difluoro-3-methylbenzaldehyde CAS 847502-88-9 Provides Maximum Impact: Application Scenarios Supported by Evidence


Large-Scale Synthesis of Orexin Receptor Antagonists for Neurological Research

The compound's established, high-yielding synthetic route (83% yield) makes it a cost-effective and scalable building block for the kilogram-scale preparation of advanced pharmaceutical intermediates, specifically the 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine class of orexin receptor antagonists [1]. This is directly supported by patent literature citing its use in this context [1], making it the preferred choice over less efficient or unoptimized synthetic alternatives.

Medicinal Chemistry Programs Aiming to Optimize Lead Compound Lipophilicity

Given its predicted LogP of 2.15 , this difluorinated benzaldehyde is a superior fragment for medicinal chemists seeking to incorporate a moderately lipophilic yet metabolically stable aromatic motif into drug candidates. Compared to non-fluorinated (LogP ~2.7) or mono-fluorinated (LogP ~2.4) analogs [REFS-4, REFS-5], this intermediate offers a more favorable balance of lipophilicity and polarity, which can be a critical advantage in improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead series.

Regulated R&D Environments Requiring Definitive Structural Proof

For applications in cGMP manufacturing or where regulatory filing is anticipated, the existence of a published single-crystal X-ray structure [3] provides a definitive reference for identity confirmation. This reduces the analytical burden and risk associated with isomeric impurities. In this scenario, 2,4-difluoro-3-methylbenzaldehyde is the superior choice over its regioisomers like 2,6-difluoro-3-methylbenzaldehyde, for which such robust structural data may not be publicly available, simplifying qualification and ensuring batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-3-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.